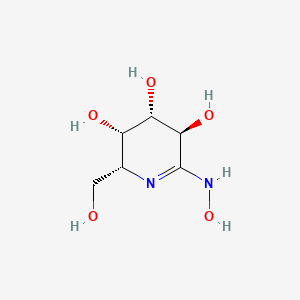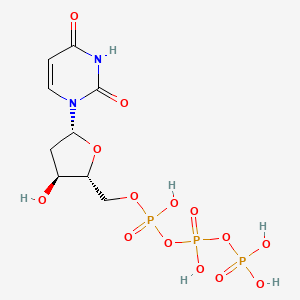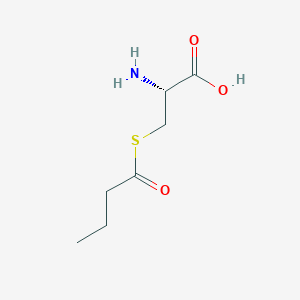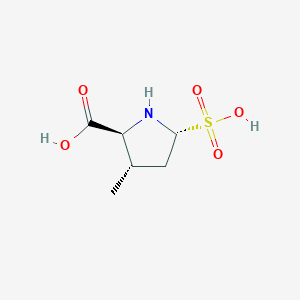![molecular formula C32H36N2O7 B10778193 [(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate](/img/structure/B10778193.png)
[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate is a complex organic compound belonging to the class of benzophenones. Benzophenones are characterized by a ketone attached to two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate typically involves multiple steps. The starting materials include 3-sec-butyl-4-hydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid. These compounds undergo esterification and amidation reactions under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins involved in disease pathways.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as the cAMP-dependent protein kinase catalytic subunit alpha. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior. The exact mechanism involves binding to the active site of the target protein, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Balanol: A known inhibitor of protein kinases with a similar structure.
4-hydroxybenzoyl derivatives: Compounds with similar functional groups and biological activities
Uniqueness
3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H36N2O7 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate |
InChI |
InChI=1S/C32H36N2O7/c1-4-19(2)24-16-22(11-13-27(24)35)31(38)34-26-18-33-15-5-6-29(26)41-32(39)21-9-7-20(8-10-21)30(37)25-17-23(40-3)12-14-28(25)36/h7-14,16-17,19,26,29,33,35-36H,4-6,15,18H2,1-3H3,(H,34,38)/t19-,26+,29+/m0/s1 |
InChI Key |
XVLMXAUKCDSMMW-YXLARRHKSA-N |
Isomeric SMILES |
CC[C@H](C)C1=C(C=CC(=C1)C(=O)N[C@@H]2CNCCC[C@H]2OC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)O)O |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(=O)NC2CNCCCC2OC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)


![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)

![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)
![8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one](/img/structure/B10778185.png)
![4-Morpholin-4-YL-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide](/img/structure/B10778186.png)

![3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonylmethylbenzene](/img/structure/B10778196.png)

